Rhinocerotinoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhinocerotinoic acid can be synthesized from sclareol, a labdane diterpene, through a series of chemical reactions . The synthesis involves oxidation and rearrangement steps to form the desired labdane structure. The absolute stereochemistry of this compound was established through this synthetic route .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions: Rhinocerotinoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced derivatives, which have been studied for their pharmacological properties .
Scientific Research Applications
Rhinocerotinoic acid has been extensively studied for its anti-inflammatory properties . It has shown potential in the treatment of various inflammatory conditions and diseases. Additionally, this compound has been investigated for its anti-tyrosinase and anti-diabetes effects . These properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of rhinocerotinoic acid involves its interaction with specific molecular targets and pathways . It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound also modulates various signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Rhinocerotinoic acid is unique due to its specific labdane diterpene structure and anti-inflammatory properties . Similar compounds include other labdane diterpenes such as microcarpin and microcarposide, which also exhibit anti-inflammatory and pharmacological activities . this compound stands out due to its distinct molecular structure and specific biological effects .
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(E)-5-[(8aS)-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H30O3/c1-13(11-18(22)23)7-8-15-14(2)16(21)12-17-19(3,4)9-6-10-20(15,17)5/h11,17H,6-10,12H2,1-5H3,(H,22,23)/b13-11+/t17?,20-/m1/s1 |
InChI Key |
MSLXIYYWGHOJNU-OURDPRNRSA-N |
Isomeric SMILES |
CC1=C([C@]2(CCCC(C2CC1=O)(C)C)C)CC/C(=C/C(=O)O)/C |
Canonical SMILES |
CC1=C(C2(CCCC(C2CC1=O)(C)C)C)CCC(=CC(=O)O)C |
Origin of Product |
United States |
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